An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)prop-2-enoic Acid: Structure, Properties, and Potential
An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)prop-2-enoic Acid: Structure, Properties, and Potential
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 3-(1H-pyrrol-3-yl)prop-2-enoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and the context of its potential biological significance.
Introduction: The Scientific Interest in Pyrrole-Containing Scaffolds
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery.[1] Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of a propenoic acid moiety to the pyrrole ring, as seen in 3-(1H-pyrrol-3-yl)prop-2-enoic acid, introduces a conjugated system and a carboxylic acid functional group, further expanding the potential for chemical modification and biological interactions. This guide focuses specifically on the 3-substituted isomer, a less-explored but equally promising molecule.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound is a thorough characterization of its structure and physical properties.
Chemical Structure
The chemical structure of 3-(1H-pyrrol-3-yl)prop-2-enoic acid consists of a pyrrole ring substituted at the 3-position with a prop-2-enoic acid group. The IUPAC name for this compound is 3-(1H-pyrrol-3-yl)prop-2-enoic acid.[2] The presence of the double bond in the propenoic acid chain allows for the existence of (E) and (Z) stereoisomers, with the (E)-isomer generally being the more thermodynamically stable.
Molecular Formula: C₇H₇NO₂[2]
Canonical SMILES: C1=CNC=C1C=CC(=O)O[2]
InChI Key: GDACOBAFWPGBOL-UHFFFAOYSA-N[2]
Physicochemical Data Summary
Quantitative data for 3-(1H-pyrrol-3-yl)prop-2-enoic acid is not extensively reported in publicly available literature. The following table summarizes known data and provides estimated values based on its structure and data from closely related compounds.
| Property | Value | Source/Reference |
| Molecular Weight | 137.14 g/mol | PubChem CID: 586239[2] |
| Monoisotopic Mass | 137.047678466 Da | PubChem CID: 586239[2] |
| Melting Point | Not available (A related derivative, 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate, has a melting point of 138-140 °C) | [3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical principles |
| pKa | Estimated to be around 4-5 for the carboxylic acid group. | General chemical principles |
| logP | 0.7 (Predicted) | PubChem CID: 586239[2] |
Spectroscopic Profile (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the vinylic protons of the propenoic acid chain, the carboxylic acid proton, and the N-H proton of the pyrrole. The coupling constants between the vinylic protons would be indicative of the stereochemistry (typically larger for the E-isomer).
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¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the four carbons of the pyrrole ring. The chemical shifts would be influenced by the electronic environment of each carbon atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, C=C stretching vibrations for the alkene and the pyrrole ring, and N-H stretching of the pyrrole.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of COOH, H₂O, and fragmentation of the pyrrole ring.
Synthesis Strategies: A Proposed Methodological Approach
The synthesis of 3-(1H-pyrrol-3-yl)prop-2-enoic acid can be approached through several established organic reactions. A plausible and efficient method is the Knoevenagel condensation.[4][5]
Proposed Synthesis: Knoevenagel Condensation
This method involves the reaction of 1H-pyrrole-3-carbaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
Reaction Scheme:
Caption: Proposed synthesis of 3-(1H-pyrrol-3-yl)prop-2-enoic acid via Knoevenagel condensation.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 1H-pyrrole-3-carbaldehyde (1.0 eq) in pyridine (as both solvent and catalyst), add malonic acid (1.1-1.5 eq).
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Catalyst Addition: Add a catalytic amount of piperidine.
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Reaction: Heat the reaction mixture at reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(1H-pyrrol-3-yl)prop-2-enoic acid.
Causality Behind Experimental Choices:
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Choice of Base: Pyridine acts as a mild base and a suitable solvent for this reaction. Piperidine is a stronger base and is often used as a catalyst to facilitate the initial condensation step.
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Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde.
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Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate intermediate and precipitates the final carboxylic acid product, which is typically a solid.
Potential Biological Activity and Applications in Drug Development
While direct biological studies on 3-(1H-pyrrol-3-yl)prop-2-enoic acid are limited, the broader class of pyrrole derivatives has shown significant promise in various therapeutic areas. The structural features of this molecule suggest several avenues for investigation.
Insights from Related Pyrrole Derivatives
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Enzyme Inhibition: Many pyrrole-containing compounds act as enzyme inhibitors. For example, derivatives of 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide have been identified as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[6][7] The propenoic acid moiety in our target molecule could be a precursor for synthesizing similar hydroxamic acid derivatives.
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Anticancer Activity: The pyrrole scaffold is present in several compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
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Antimicrobial Properties: Pyrrole derivatives have been extensively studied for their antibacterial and antifungal activities.[9] The conjugated system in 3-(1H-pyrrol-3-yl)prop-2-enoic acid could interact with microbial targets.
Potential Signaling Pathway Interactions
Given the prevalence of pyrrole-based compounds as kinase inhibitors, it is plausible that 3-(1H-pyrrol-3-yl)prop-2-enoic acid or its derivatives could interact with various protein kinases involved in cell signaling pathways implicated in diseases like cancer.
Caption: Potential mechanisms of action for derivatives of 3-(1H-pyrrol-3-yl)prop-2-enoic acid.
Future Directions and Conclusion
3-(1H-pyrrol-3-yl)prop-2-enoic acid represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for generating diverse chemical libraries for high-throughput screening.
Future research should focus on:
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Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic protocol and obtaining comprehensive analytical and spectroscopic data for the pure compound.
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Biological Screening: Evaluating the compound and its derivatives in a variety of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key features responsible for any observed biological activity and to optimize potency and selectivity.
References
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Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-. Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recent Developments in Knoevenagel Condensation Reaction: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. Retrieved from [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. Retrieved from [Link]
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Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). PubMed Central. Retrieved from [Link]
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3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a New Class of Synthetic Histone Deacetylase Inhibitors. (2001). PubMed. Retrieved from [Link]
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3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. (2004). PubMed. Retrieved from [Link]
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